molecular formula C10H16N2O4 B13446665 1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid

Cat. No.: B13446665
M. Wt: 228.24 g/mol
InChI Key: BSLXZBXYYMDIMH-UHFFFAOYSA-N
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Description

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including medicinal products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with acetamidoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential as an anticonvulsant and anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit the uptake of gamma-aminobutyric acid (GABA), leading to increased levels of GABA in the synaptic cleft and enhanced inhibitory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid is unique due to its specific acetamidoacetyl group, which imparts distinct chemical and biological properties. This group allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

1-(2-acetamidoacetyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C10H16N2O4/c1-7(13)11-5-9(14)12-4-2-3-8(6-12)10(15)16/h8H,2-6H2,1H3,(H,11,13)(H,15,16)

InChI Key

BSLXZBXYYMDIMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)C(=O)O

Origin of Product

United States

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